![molecular formula C20H12N4O2 B606853 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid CAS No. 1009821-06-0](/img/structure/B606853.png)
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid
説明
Synthesis Analysis
The synthesis of PyQs5,4-c and their derivatives involves a series of chemical transformations, including the Friedländer, Ullmann and Biginelli reaction, Vilsmeier-Haack formylation, Suzuki coupling, and a one-pot three-component reaction . These synthetic routes offer access to diverse PyQs5,4-c derivatives .Molecular Structure Analysis
The molecular formula of this compound is C20H12N4O2 . The structure involves a pyrimido[4,5-c]quinoline core with an ethynylphenylamino group at the 5-position and a carboxylic acid group at the 8-position . The molecular weight is 340.3 g/mol .Chemical Reactions Analysis
The preparation of PyQs5,4-c involves a series of chemical transformations, including the Friedländer, Ullmann and Biginelli reaction, Vilsmeier-Haack formylation, Suzuki coupling, and a one-pot three-component reaction . These synthetic routes not only offer access to diverse PyQs5,4-c derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.3 g/mol . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count . The compound also has 4 rotatable bonds .科学的研究の応用
Cancer Research and Therapeutics
CX-5011: has been identified as a potent and selective inhibitor of Protein Kinase CK2 . This kinase is implicated in cell survival and proliferation, making it a target for cancer therapy. CX-5011 has shown efficacy in inducing apoptosis and inhibiting proliferation in various cancer cell lines, including MDA-MB-231 cells . It also demonstrates significant anti-tumoral activity in vivo against xenografts, suggesting its potential as an oral therapeutic agent .
Drug Development
The compound’s selectivity and potency make it a candidate for further development as an oral inhibitor of CK2 . Its ability to overcome drug resistance in tumor cells enhances its profile as a promising drug candidate . The compound’s oral pharmacokinetic profile in animal models further supports its potential for development into an effective cancer treatment .
Molecular Biology
In molecular biology, CX-5011’s role as a CK2 inhibitor can be leveraged to study the kinase’s role in various cellular processes . By inhibiting CK2 in a controlled manner, researchers can dissect the pathways and interactions where CK2 is a critical regulator, aiding in the understanding of cellular mechanisms at the molecular level.
Biochemistry
CX-5011’s interaction with CK2 can be studied to understand the enzyme’s biochemistry and its role in cellular signaling pathways . Its high selectivity for CK2 makes it a useful tool for probing the structure-function relationships within the kinase and its substrates.
Pharmacology
Pharmacologically, CX-5011 has been shown to have a promising oral pharmacokinetic profile, which is crucial for its potential therapeutic application . Its non-significant inhibition of human CYP enzymes suggests a lower risk of drug-drug interactions, making it a safer candidate for oral administration .
Medicinal Chemistry
In medicinal chemistry, the structural features of CX-5011 that confer its high selectivity and potency are of interest . Understanding these features can guide the design of new compounds with improved efficacy and safety profiles for clinical use.
作用機序
Target of Action
The primary target of 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid, also known as CX-5011 free acid, is Protein Kinase CK2 . Protein Kinase CK2 is a pro-survival kinase, and its overexpression has been well documented for multiple cancer indications .
Mode of Action
The exact mechanism of action of CX-5011 free acid is still under investigation. It is believed to involve binding to the atp-binding pocket of protein kinase ck2. This prevents ATP (adenosine triphosphate) from binding, thereby inhibiting CK2 activity.
Biochemical Pathways
The inhibition of Protein Kinase CK2 by CX-5011 free acid affects various biochemical pathways. It produces significant anti-proliferative effects against a panel of cancer cell lines . It also induces apoptosis in certain cells, as shown by positive staining for Annexin-V and JC-1 .
Pharmacokinetics
CX-5011 free acid has a promising oral pharmacokinetic profile. In rats, it has a bioavailability of 44% and a half-life of 6.4 hours . In dogs, it has a bioavailability of 44% and a half-life of 3.3 hours .
Result of Action
The action of CX-5011 free acid results in molecular and cellular effects. It induces cell cycle accumulation in G1 in certain cells . It also demonstrates clear anti-tumoral activity in vivo against certain xenografts, where a strong correlation between tumoral CK2 activity and dose-responsive efficacy was found .
Action Environment
特性
IUPAC Name |
5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19/h1,3-11H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGFPNFAFSFDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143603 | |
| Record name | CX-5011 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009821-06-0 | |
| Record name | CX-5011 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009821060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX-5011 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CX-5011 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6276ICQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



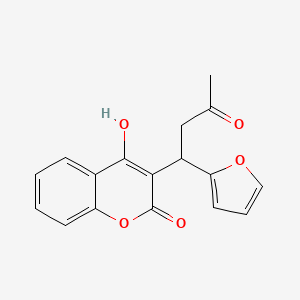

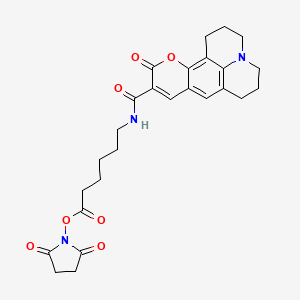
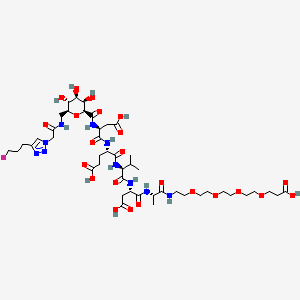
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)

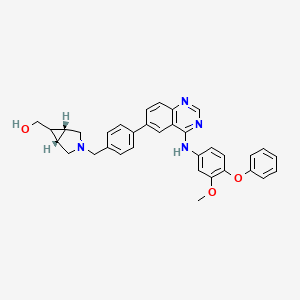
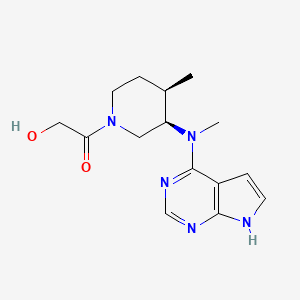
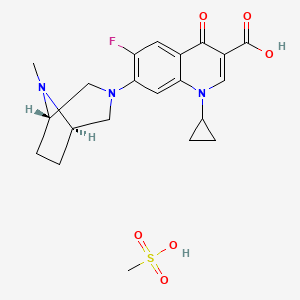



![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)